2-Mercaptopropionate de méthyle

Vue d'ensemble

Description

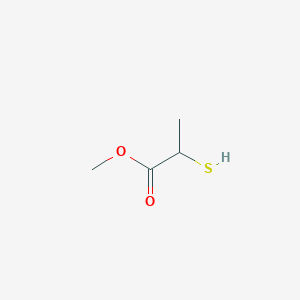

Methyl 2-mercaptopropionate, also known as methyl α-mercaptopropionate, is an organic compound with the molecular formula C4H8O2S. It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications. The compound is notable for its thiol group, which imparts unique reactivity and properties.

Applications De Recherche Scientifique

Methyl 2-mercaptopropionate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.

Biology: The compound is utilized in the modification of biomolecules and in the study of enzyme mechanisms.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

Industry: Methyl 2-mercaptopropionate is employed in the production of polymers, coatings, and adhesives

Mécanisme D'action

Target of Action

Methyl 2-Mercaptopropionate, also known as Methyl 3-Mercaptopropionate , is a chemical compound with the molecular formula C4H8O2S . It is primarily used as an organic synthesis intermediate and a pharmaceutical intermediate . .

Biochemical Pathways

Methyl 2-Mercaptopropionate may be involved in the degradation of dimethylsulfoniopropionate (DMSP), an abundant marine metabolite. In this process, DMSP is initially biodegraded by cleavage into dimethyl sulfide (DMS) and acrylate or by demethylation to 3-methylmercaptopropionate (MMPA). Demethylation of MMPA produces 3-mercaptopropionate (MPA) which is catabolized with the elimination of H2S to leave acrylate . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-mercaptopropionate can be synthesized through the esterification of 2-mercaptopropionic acid with methanol. The reaction typically involves the use of an acid catalyst such as concentrated sulfuric acid. The process involves refluxing the reactants under an inert atmosphere, followed by purification through distillation .

Industrial Production Methods: In industrial settings, the production of methyl 2-mercaptopropionate often employs reactive distillation technology. This method involves the continuous reaction of 2-mercaptopropionic acid with methanol in the presence of a catalyst within a distillation column. The product is separated from unreacted materials and by-products through fractional distillation .

Types of Reactions:

Oxidation: Methyl 2-mercaptopropionate can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to yield various thiol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and bases are often employed.

Major Products:

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiol derivatives.

Substitution: Various substituted esters and thiol compounds.

Comparaison Avec Des Composés Similaires

- Methyl 3-mercaptopropionate

- Ethyl thioglycolate

- 2-Mercaptopropionic acid

Comparison: Methyl 2-mercaptopropionate is unique due to its specific structural configuration, which imparts distinct reactivity compared to similar compounds. For instance, methyl 3-mercaptopropionate has a different position of the thiol group, affecting its reactivity and applications. Ethyl thioglycolate and 2-mercaptopropionic acid also have different functional groups and properties, making methyl 2-mercaptopropionate a valuable compound in specific chemical and industrial processes .

Activité Biologique

Methyl 2-mercaptopropionate (M2MP) is a thiol-containing compound with significant biological activity, primarily due to its unique chemical structure, which includes a thiol group (-SH) and an ester functional group. This article explores the biological properties, mechanisms of action, and potential applications of M2MP based on various research findings.

Chemical Structure and Properties

Methyl 2-mercaptopropionate has the molecular formula C5H10O2S and a molecular weight of approximately 120.17 g/mol. Its structure features a propionic acid backbone with a methyl ester and a mercapto group, which contributes to its reactivity and interaction with biological systems. The compound exists in an (S)-configuration, influencing its biological activity and interactions with cellular components.

1. Cellular Signaling and Redox States

M2MP has been implicated in cellular signaling pathways due to its thiol group, which can influence redox states within cells. Thiols are known to participate in redox reactions, thus modulating various cellular processes including signal transduction and enzyme activity.

2. Enzyme Inhibition

One of the significant biological activities of M2MP is its role as an inhibitor of glyoxalase I, an enzyme involved in detoxifying methylglyoxal, a byproduct of glycolysis that can be toxic at high concentrations. Inhibition of this enzyme can lead to increased levels of methylglyoxal, which may have implications for cellular health and disease processes.

Research Findings

Several studies have investigated the effects of M2MP on various biological systems:

- Inhibition Studies : Research has shown that M2MP effectively inhibits glyoxalase I in vitro, suggesting potential therapeutic applications in conditions where methylglyoxal accumulation is detrimental.

- Toxicological Assessments : Toxicity studies indicate that M2MP exhibits acute toxicity when inhaled or ingested, categorizing it as harmful upon contact with skin or if swallowed. The compound has been classified under acute toxicity categories based on standardized testing methods .

- Aquatic Toxicity : M2MP is reported to be very toxic to aquatic life, indicating environmental considerations for its use and disposal .

Case Study 1: Glyoxalase I Inhibition

A study focused on the inhibitory effects of M2MP on glyoxalase I revealed that the compound could significantly reduce enzyme activity at specific concentrations. This inhibition was associated with increased levels of methylglyoxal in treated cells, highlighting the potential risks associated with elevated methylglyoxal levels due to M2MP exposure.

Case Study 2: Cellular Redox Modulation

Another investigation explored how M2MP affects cellular redox states. The study demonstrated that treatment with M2MP altered glutathione levels in cells, suggesting that it may influence oxidative stress responses. This modulation could have implications for diseases characterized by oxidative stress.

Comparative Analysis

The following table summarizes the biological activities and properties of Methyl 2-mercaptopropionate compared to similar compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Methyl 3-mercaptopropionate | Thiol-containing ester | Weaker inhibitor of glyoxalase I | Different carbon chain length |

| Propyl mercaptan | Simple thiol | Primarily used as an odorant | Lacks ester functionality |

| Ethyl mercaptan | Simple thiol | Similar properties but shorter carbon chain | Used as an odorant |

| Thioglycolic acid | Mercapto acid | Used in cosmetic applications; highly reactive | Contains free thiol group |

Applications and Future Directions

Methyl 2-mercaptopropionate's unique properties make it a candidate for various applications:

- Pharmaceutical Development : Given its role in enzyme inhibition, M2MP could be explored further for therapeutic uses in conditions related to glyoxalase dysregulation.

- Biochemical Research : Its ability to modulate redox states makes it a valuable tool for studying oxidative stress pathways.

Propriétés

IUPAC Name |

methyl 2-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWKNPMDQONHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866371 | |

| Record name | Methyl 2-mercaptopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53907-46-3 | |

| Record name | Propanoic acid, 2-mercapto-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53907-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053907463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-mercaptopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-MERCAPTOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25IZE8ZJA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.